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molecular formula C15H17N3 B8457835 C-[3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-yl]methylamine

C-[3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-yl]methylamine

Cat. No. B8457835
M. Wt: 239.32 g/mol
InChI Key: JPMQMGWJJURJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863293B2

Procedure details

Raney-Ni slurry (6 g) was placed in a 1 L heavy-duty hydrogenation flask under a N2 blanket. The catalyst was allowed to settle and the supernatant was removed by suction. The catalyst was washed with anhydrous MeOH (100 mL×3) by settlement and suction. Then 3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-carbonitrile (2.35 g, 10 mmol) was added as a MeOH solution (170 mL) and the mixture was saturated with NH3 by bubbling anhydrous NH3 through the mixture for 10 minutes at room temperature. The mixture was hydrogenated at 40 psi for 4 h at room temperature on a Parr hydrogenation apparatus. The mixture was filtered through a celite pad (60 mL sintered glass funnel, 1 cm thickness) and the filter cake was washed with MeOH (total filtrate ˜200 mL). The filtrate was concentrated to dryness by rotary evaporation, and the residue was purified by silica gel column chromatography (200 mL silica, 10% MeOH/CH2Cl2 containing 1% NH4OH) to give C-[3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-yl]methylamine as a yellow oil, 2.19 g (92%).
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:11]2[C:12]([C:17]#[N:18])=[N:13][CH:14]=[CH:15][CH:16]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.N>[Ni].CO>[N:1]1([C:11]2[C:12]([CH2:17][NH2:18])=[N:13][CH:14]=[CH:15][CH:16]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
N1(CCCC2=CC=CC=C12)C=1C(=NC=CC1)C#N
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernatant was removed by suction
WASH
Type
WASH
Details
The catalyst was washed with anhydrous MeOH (100 mL×3) by settlement and suction
CUSTOM
Type
CUSTOM
Details
by bubbling anhydrous NH3 through the mixture for 10 minutes at room temperature
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad (60 mL sintered glass funnel, 1 cm thickness)
WASH
Type
WASH
Details
the filter cake was washed with MeOH (total filtrate ˜200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (200 mL silica, 10% MeOH/CH2Cl2 containing 1% NH4OH)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C=1C(=NC=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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